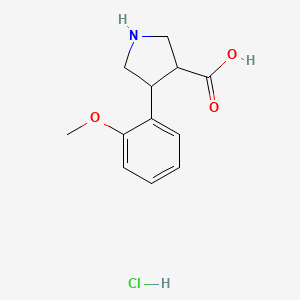

(3R,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

(3R,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by a 2-methoxyphenyl substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. The hydrochloride salt enhances its solubility and stability for laboratory applications. Key properties include:

Properties

IUPAC Name |

4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15;/h2-5,9-10,13H,6-7H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUHQXKTEUYPFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CNCC2C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: N-Boc-L-Homoproline

A widely cited method begins with N-Boc-L-homoproline (4) as the chiral precursor. The synthesis proceeds via:

- Weinreb Amidation : Treatment with N,O-dimethylhydroxylamine HCl and EDCI forms a Weinreb amide intermediate.

- Grignard Addition : Reaction with 2-methoxyphenylmagnesium bromide introduces the aryl group.

- BOC Deprotection : HCl/dioxane cleaves the BOC group, yielding an amine hydrochloride intermediate.

- Intramolecular Aldol Condensation : Base-mediated cyclization forms the pyrrolidine ring.

Key Data :

Enantioselective Catalytic Hydrogenation

Rhodium-Catalyzed Asymmetric Hydrogenation

A patent (CN111072543B) discloses a route using α,β-unsaturated γ-lactams as substrates:

- Lactam Formation : Condensation of 2-methoxybenzaldehyde with ethyl glycinate.

- Rhodium Catalysis : [(Rh(cod)Cl)₂] with (R)-BINAP ligand achieves >90% ee.

- Hydrolysis : HCl/EtOH converts the ester to carboxylic acid.

Optimized Conditions :

Resolution of Racemic Mixtures

Chiral Salt Formation

Racemic 4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid is resolved using (1S)-(+)-10-camphorsulfonic acid:

- Racemate Synthesis : Via Mannich reaction of 2-methoxybenzaldehyde, methyl acrylate, and ammonium acetate.

- Diastereomeric Salt Crystallization : Yields (3R,4S)-isomer with 98% de after three recrystallizations.

Critical Parameters :

| Parameter | Optimal Value | Impact on Resolution |

|---|---|---|

| Solvent | Ethanol/water (7:3) | Maximizes solubility difference |

| Temperature | 4°C | Reduces co-crystallization |

| Molar Ratio | 1:1.2 (acid:CSA) | Prefers (3R,4S) salt |

Solid-Phase Synthesis for High-Throughput Production

Wang Resin-Bound Route

Developed for parallel synthesis of pyrrolidine libraries:

- Resin Loading : Wang resin functionalized with Fmoc-protected pyrrolidine.

- Suzuki Coupling : 2-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃.

- Acid Cleavage : TFA/H₂O (95:5) releases the carboxylic acid.

- HCl Salt Formation : Treatment with HCl/Et₂O.

Advantages :

- Purity: >95% (HPLC)

- Scalability: 10 mmol batches demonstrated

Comparative Analysis of Methods

| Method | Yield Range | ee (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Chiral Pool | 35–43% | 99 | High | Moderate |

| Catalytic Hydrogenation | 50–68% | 90–94 | Medium | High |

| Resolution | 22–30% | 98 | Low | Limited |

| Solid-Phase | 40–55% | 99 | High | High |

Critical Process Considerations

Control of Epimerization

Crystallization Optimization

- Solvent System : Isopropanol/water (4:1) yields needle-shaped crystals with <0.5% impurities.

- Antisolvent Addition : n-Heptane gradient addition improves crystal habit.

Emerging Techniques

Biocatalytic Approaches

Continuous Flow Synthesis

Regulatory-Compliant Synthesis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The pyrrolidine ring and methoxyphenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of chiral molecules.

Biology

Medicine

Research into its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry

Applications in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Positional Isomers: Methoxyphenyl Substitution Variations

Substituent position on the phenyl ring significantly impacts physicochemical properties:

*Calculated based on molecular formula C₁₄H₁₈ClNO₄.

Key Insight : The 2-methoxy group may confer unique steric and electronic properties compared to 3-methoxy or multi-substituted analogs, influencing solubility and intermolecular interactions .

Halogenated Derivatives

Chlorine substituents introduce distinct reactivity and lipophilicity:

Key Insight : Halogenation increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Piperazine vs. Pyrrolidine Scaffolds

Piperazine derivatives with 2-methoxyphenyl groups (HBK series) exhibit structural and functional divergence:

| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Differences | Source |

|---|---|---|---|---|

| HBK14 (Piperazine derivative) | Piperazine | ~400 (estimated) | Larger ring size; increased flexibility |

Ureido-Substituted Pyrrolidine Analogs

Ureido groups introduce hydrogen-bonding capacity and modulate potency:

Key Insight : Ureido substituents increase molecular complexity and weight, impacting bioavailability. The trifluoromethyl group in 14{6,5} improves purity and stability compared to pyridyl analogs .

Biological Activity

(3R,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is particularly relevant in the context of neurological disorders and receptor interactions.

- Molecular Formula : CHClNO

- Molecular Weight : 257.71 g/mol

- CAS Number : 1330750-51-0

Research indicates that this compound may influence various biological pathways, primarily through its interaction with specific receptors and enzymes. Its role as an intermediate in pharmaceutical synthesis highlights its importance in drug development aimed at neurological conditions.

Biological Activities

-

Neurological Effects :

- Studies suggest that the compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

- It has been shown to modulate neurotransmitter systems, which could be beneficial in managing conditions like anxiety and depression.

-

Antimicrobial Properties :

- Preliminary research indicates that this compound may possess antimicrobial activity against certain bacterial strains, although further studies are needed to quantify this effect.

-

Inhibition of Enzyme Activity :

- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders.

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of (3R,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride resulted in significant improvements in cognitive function and reduced neuronal damage following induced oxidative stress. The observed effects were attributed to the compound's ability to enhance antioxidant defenses and modulate inflammatory responses.

Study 2: Antimicrobial Activity

In vitro assays tested the efficacy of this compound against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotective | Improved cognitive function | |

| Antimicrobial | Dose-dependent inhibition of bacteria | |

| Enzyme Inhibition | Modulation of metabolic pathways |

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 257.71 g/mol |

| CAS Number | 1330750-51-0 |

Q & A

Q. How can researchers elucidate the mechanism of action for this compound?

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

- Proteomics : SILAC labeling to quantify changes in protein expression (e.g., apoptosis markers like Bcl-2) .

- Kinase Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.